3,5-Bis(trifluoromethyl)picolinaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)4-1-5(8(12,13)14)6(3-16)15-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYPMYGTUGXCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positioning 3,5 Bis Trifluoromethyl Picolinaldehyde As a Key Research Target
Rationale for Comprehensive Investigation
The intensive investigation of this compound is driven by the unique and powerful influence of the trifluoromethyl groups on molecular properties. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to enhance the binding affinity of molecules to biological targets. By placing two such groups on the phenyl ring, the resulting picolinaldehyde derivative becomes a highly valuable synthon for several key reasons:
Enhanced Biological Activity: The trifluoromethyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This is a critical factor in the design of new pharmaceuticals. Furthermore, the electronic nature of the -CF3 groups can lead to stronger interactions with biological receptors, potentially increasing the efficacy of a drug candidate.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation. Incorporating this moiety into drug candidates can therefore increase their in vivo half-life.
Versatile Chemical Handle: The aldehyde functional group is a versatile platform for a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in various condensation and coupling reactions to build more complex molecular architectures. The electron-deficient nature of the aromatic rings, induced by the -CF3 groups, also influences the regioselectivity of further chemical modifications.
Interdisciplinary Relevance across Chemical Sciences
The unique characteristics of this compound lend it significant relevance across multiple disciplines within the chemical sciences:
Medicinal Chemistry: This compound is a valuable building block for the synthesis of novel therapeutic agents. The 3,5-bis(trifluoromethyl)phenyl motif is found in a number of potent bioactive molecules, including inhibitors of drug-resistant bacteria. mdpi.comnih.gov The aldehyde functionality allows for the straightforward incorporation of this crucial pharmacophore into a diverse range of potential drug scaffolds. The introduction of trifluoromethyl groups is a well-established strategy to enhance the pharmacological profile of drug candidates. nih.gov
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from the inclusion of fluorinated moieties. Trifluoromethyl-containing compounds have shown significant promise as potent and selective agrochemicals. nih.gov
Materials Science: The electronic properties imparted by the trifluoromethyl groups make this picolinaldehyde derivative an interesting component for the synthesis of advanced materials. These can include organic light-emitting diodes (OLEDs), polymers with tailored properties, and functional dyes. The electron-withdrawing nature of the substituents can be harnessed to tune the optical and electronic properties of these materials.
The synthesis of this important building block is crucial for its application. While specific, detailed protocols for the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)picolinaldehyde are not extensively published in readily available literature, its structure strongly suggests a synthesis via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This widely used reaction would involve the coupling of a halogenated picolinaldehyde, for instance, 6-chloropicolinaldehyde, with 3,5-bis(trifluoromethyl)phenylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between aromatic rings and is a cornerstone of modern organic synthesis.
The continued exploration of the synthesis and reactivity of this compound is poised to open new avenues in the development of innovative pharmaceuticals, advanced agrochemicals, and novel materials, underscoring its pivotal role in contemporary chemical research.
Academic Applications of 3,5 Bis Trifluoromethyl Picolinaldehyde and Its Derivatives
Strategic Use as a Chemical Building Block in Complex Molecule Synthesis
The aldehyde group of 3,5-bis(trifluoromethyl)picolinaldehyde serves as a versatile handle for a wide array of chemical transformations. Its electron-deficient nature, amplified by the two CF3 groups, makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating condensation and cycloaddition reactions for the synthesis of diverse and highly functionalized molecules.
The synthesis of heterocyclic compounds is a central theme in organic chemistry, given their prevalence in pharmaceuticals and biologically active compounds. This compound is a powerful precursor for accessing various fluorinated heterocyclic frameworks.
Imidazolidines are five-membered saturated heterocycles containing two nitrogen atoms, which are prevalent in medicinal chemistry. The most common route to their synthesis involves the acid-catalyzed condensation of an aldehyde with a 1,2-diamine, such as ethylenediamine (B42938). rsc.orgchemicalbook.com In this reaction, this compound can react with a diamine to form an intermediate aminal, which then cyclizes to yield the imidazolidine (B613845) ring. The presence of the two trifluoromethyl groups on the pyridine (B92270) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the diamine and driving the reaction forward. rsc.org
The general reaction involves condensing the aldehyde with a suitable N,N'-disubstituted ethylenediamine under reflux conditions, often in a solvent like ethanol (B145695), to afford the desired imidazolidine derivatives in good yields. rsc.org
Table 1: Representative Synthesis of an Imidazolidine Derivative
| Aldehyde Precursor | Diamine Reactant | Product |
| This compound | N,N'-Dimethylethylenediamine | 1,3-Dimethyl-2-(3,5-bis(trifluoromethyl)pyridin-2-yl)imidazolidine |
Pyrazole (B372694) rings are a key feature in many pharmaceutical agents. While direct synthesis from this compound is less common, a closely related precursor, 3',5'-bis(trifluoromethyl)acetophenone, is effectively used to construct pyrazole aldehydes. nih.gov The synthesis begins with the condensation of the acetophenone (B1666503) with a hydrazine (B178648) derivative, which then undergoes a Vilsmeier-Haack reaction (using a reagent like POCl3/DMF) to form a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. nih.gov This pyrazole aldehyde, bearing the critical 3,5-bis(trifluoromethyl)phenyl moiety, is a versatile intermediate for further functionalization. This multi-step approach highlights how related starting materials can be used to generate complex heterocyclic aldehydes that serve as platforms for building diverse molecular libraries. galchimia.commdpi.com
Table 2: Synthesis of Pyrazole-4-carbaldehyde from a Related Acetophenone
| Starting Material | Key Reagents | Intermediate Product |
| 3',5'-Bis(trifluoromethyl)acetophenone | 1. Phenylhydrazine2. POCl3, DMF (Vilsmeier-Haack) | 1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde |
The synthesis of fluorinated cyclopropenes typically involves specialized methodologies such as Michael-initiated ring-closure reactions of alkyl triflones or the hydro-gem-difluoroallylation of existing cyclopropene (B1174273) rings. acs.orgnih.gov Based on a review of current literature, the direct use of aldehydes like this compound as a primary building block for the de novo synthesis of fluorinated cyclopropene rings is not a well-established synthetic route. These syntheses generally rely on precursors already containing a three-membered ring or on specific fluorine-containing reagents designed for cyclopropanation. rsc.orgresearchgate.net
Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles, but aldehyde precursors are used in other significant reactions. For instance, 5-substituted dipyrromethanes can be readily synthesized through the acid-catalyzed condensation of an aromatic aldehyde with an excess of pyrrole. researchgate.net this compound is an ideal substrate for this reaction, where trifluoroacetic acid (TFA) is a common catalyst. The resulting dipyrromethane can then be used as a key precursor for more complex structures like porphyrins.
Triazoles: The construction of trifluoromethylated 1,2,3-triazoles can be achieved through a silver-catalyzed, three-component domino reaction. acs.org This method involves the reaction of an aldehyde, an amine, and 2,2,2-trifluorodiazoethane. The aldehyde and amine first form a Schiff base in situ, which then undergoes a [3+2] cycloaddition with the trifluorodiazoethane. The high electrophilicity of this compound makes it an excellent component for this reaction, leading to highly substituted trifluoromethylated triazolines with good functional group tolerance and high diastereoselectivity. acs.orgmdpi.com
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction, after which they can be removed. wikipedia.org A powerful and widely used strategy involves the condensation of an aldehyde with a chiral amine or amino alcohol to form a chiral imine or oxazolidine, respectively. acs.orgsfu.ca
This compound is an excellent candidate for this purpose. Its reaction with a commercially available chiral amino alcohol, such as (1S,2R)-2-amino-1,2-diphenylethanol, would produce a chiral ligand or auxiliary. The trifluoromethyl groups serve several roles: they provide a sensitive probe for monitoring diastereoselectivity via 19F NMR spectroscopy and their strong electron-withdrawing nature can influence the stereochemical outcome of subsequent reactions, such as alkylations or Diels-Alder cycloadditions. sfu.caacs.org
Table 3: Representative Synthesis of a Chiral Auxiliary Precursor
| Aldehyde Precursor | Chiral Reagent | Product Type | Potential Application |
| This compound | (R)-Phenylglycinol | Chiral Oxazolidine | Asymmetric Aldol Reactions |
| This compound | (1R,2R)-1,2-Diaminocyclohexane | Chiral Diamine Schiff Base | Chiral Ligand for Metal Catalysis |
Construction of Novel Heterocyclic Systems
Role in Catalysis and Asymmetric Synthesis
This compound and its derivatives have emerged as significant players in the fields of catalysis and asymmetric synthesis. The presence of two strong electron-withdrawing trifluoromethyl groups on the pyridine ring profoundly influences the electronic properties of the aldehyde and its subsequent derivatives, making them valuable building blocks for a variety of catalytic applications.
Design and Application of Picolinaldehyde-Derived Ligands in Metal Catalysis
The strategic design of ligands is a cornerstone of modern metal catalysis, enabling control over the reactivity and selectivity of metal complexes. nih.gov Picolinaldehyde derivatives, including this compound, serve as versatile scaffolds for the synthesis of novel ligands that have found broad applications in various metal-catalyzed reactions. nih.gov
A novel strategy in asymmetric catalysis involves the use of chiral Lewis acid-bonded picolinaldehyde. This approach has been successfully applied in the direct Mannich/condensation cascade reaction of glycine (B1666218) esters with aromatic aldimines. nih.govyoutube.comyoutube.com A co-catalytic system comprising 2-picolinaldehyde and a chiral Ytterbium(III)-N,N'-dioxide complex has proven effective under mild conditions. nih.govyoutube.com This system facilitates the synthesis of trisubstituted imidazolidines with good yields and high diastereo- and enantioselectivities. nih.govyoutube.com
The mechanism involves the initial bonding of the picolinaldehyde to the chiral Ytterbium(III) Lewis acid, which then reacts with the glycine ester to form a chiral cation-bonded Schiff base intermediate. nih.govyoutube.com This intermediate then undergoes a Mannich-type reaction with an aldimine. nih.gov The ability to achieve enantiodivergent synthesis by modifying the chiral ligand structure highlights the versatility of this catalytic system. nih.govyoutube.com
Table 1: Enantioselective Mannich/Condensation Reaction using a Picolinaldehyde-Based Catalytic System
| Entry | Aldimine | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde derivative | 40 | 93:7 | 95 |
| 2 | Substituted benzaldehyde | up to 66 | up to 95:5 | up to 97 |
Data sourced from studies on 2-picolinaldehyde co-catalyzed reactions, demonstrating the potential for such systems. youtube.com
Pyridine-oxazoline (PyOx) ligands are a class of C1-symmetric, bidentate ligands that have gained significant attention in asymmetric catalysis. youtube.comresearchgate.net The combination of a pyridine and an oxazoline (B21484) moiety creates a "push-pull" electronic effect, which is beneficial for both oxidative addition and reductive elimination steps in catalytic cycles. youtube.com The unsymmetrical nature of these ligands, with the pyridine being a better donor than the oxazoline, imparts a distinct trans-influence that is crucial for stereochemical control. youtube.com
The introduction of trifluoromethyl groups, as in derivatives of this compound, can further modulate the electronic properties of these ligands. Electron-withdrawing groups on the pyridine ring can influence the catalytic activity and selectivity in various transition metal-catalyzed reactions. beilstein-journals.org Pyridine-oxazoline ligands have been employed in a range of asymmetric transformations, demonstrating their versatility and potential for the development of new catalytic methodologies. researchgate.net The redox activity of PyOx ligands has also been explored, revealing their ability to stabilize low-valent organonickel radical complexes, which are key intermediates in cross-coupling reactions. youtube.comnih.gov
Hydrazones are a versatile class of compounds that can act as ligands for metal complexes. mdpi.com Bis-hydrazone ligands, derived from the condensation of a dicarbonyl compound with hydrazides, can coordinate to metal ions to form stable complexes with applications in catalysis and materials science. alfachemic.com The incorporation of trifluoromethyl groups into the structure of these ligands, for instance, through the use of hydrazides derived from 3,5-bis(trifluoromethyl)benzoic acid, can enhance their catalytic activity and stability. Trifluoromethyl groups are known to improve the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov
Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been synthesized and shown to possess a broad spectrum of biological activities, and their metal complexes have potential catalytic applications. nih.gov The synthesis of new bis-hydrazone ligands is an active area of research, with studies focusing on their structural characterization and potential applications in areas such as organocatalysis and medicinal chemistry. mdpi.com
Precursors for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The synthesis of NHC precursors, typically azolium salts, is a critical step in the development of new NHC-based catalysts.
Picolinaldehydes can serve as starting materials for the synthesis of pyridine-derived NHC precursors. The general strategy involves the reaction of the aldehyde with an amine to form an imine, which can then undergo cyclization and subsequent steps to form the desired azolium salt. beilstein-journals.org While specific examples detailing the synthesis of NHCs from this compound are not prevalent, the established synthetic routes for pyridine-derived NHCs suggest a viable pathway. beilstein-journals.org The presence of the electron-withdrawing trifluoromethyl groups on the pyridine ring would likely influence the reactivity of the picolinaldehyde and the electronic properties of the resulting NHC ligand. The synthesis of NHC precursors often involves the preparation of imidazolium (B1220033) or imidazolinium salts from acyclic starting materials. mdpi.com
Involvement in Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. nih.govyoutube.com Aldehydes can participate in various organocatalytic transformations, often through the formation of enamine or iminium ion intermediates. youtube.com
The presence of strong electron-withdrawing groups, such as the two trifluoromethyl groups in this compound, can significantly impact its reactivity in organocatalytic reactions. Electron-deficient aldehydes are known to be effective substrates in certain transformations. researchgate.net For example, in organocatalytic enantioselective direct additions to vinylarenes, introducing a strong electron-withdrawing group on the aromatic ring can create a highly electrophilic vinyl moiety, facilitating the direct addition of an enamine derived from a chiral amine promoter and an aldehyde. nih.gov While direct applications of this compound in this context are not widely reported, its electron-deficient nature makes it a promising candidate for such reactions. The development of organocatalytic methods for the enantioselective α-trifluoromethylation of aldehydes has also been a significant area of research, highlighting the importance of trifluoromethylated compounds in medicinal chemistry.
Application in Medicinal Chemistry Research as Synthetic Scaffolds
Elucidation of Structure-Activity Relationships through Chemical Modification
The systematic chemical modification of lead compounds is a cornerstone of medicinal chemistry, enabling researchers to understand how different parts of a molecule contribute to its biological activity. While direct and extensive structure-activity relationship (SAR) studies on this compound are not widely documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety. These studies underscore the significant impact of the trifluoromethyl groups and modifications at other positions on the biological efficacy of the resulting derivatives.
A notable example can be found in the research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which, although not directly synthesized from this compound, share the critical bis(trifluoromethyl)phenyl group. In a study focused on developing potent inhibitors of drug-resistant bacteria, a series of pyrazole derivatives were synthesized starting from 3',5'-bis(trifluoromethyl)acetophenone. mdpi.com The subsequent chemical modifications and their effects on antimicrobial activity provide a strong model for understanding potential SAR of derivatives of this compound.
The aldehyde functional group of a related pyrazole aldehyde was subjected to reductive amination with various anilines to produce a library of compounds. mdpi.com The analysis of these derivatives revealed clear SAR trends:
Influence of Hydrophobicity: The introduction of hydrophobic substituents on the aniline (B41778) ring generally led to an increase in antimicrobial activity. For instance, an isopropyl group on the aniline moiety resulted in compounds with potent activity against Staphylococcus aureus strains. mdpi.com Conversely, a less lipophilic methoxy (B1213986) substituent significantly decreased the potency of the resulting compound. nih.gov This suggests that hydrophobic interactions play a crucial role in the mechanism of action of these compounds.
Impact of Halogenation: The nature and position of halogen substituents on the aniline ring also had a marked effect on activity. Chloro-substituted derivatives demonstrated better activity than their fluoro-substituted counterparts. mdpi.com Furthermore, the position of substitution was critical, with para-substituted isomers often exhibiting greater potency than meta-isomers. nih.gov Bromo-substituted derivatives were also found to be potent antimicrobial agents. mdpi.com
Effect of Polar Functional Groups: The introduction of a carboxylic acid group, a polar and ionizable moiety, was found to eliminate the antimicrobial activity of the compounds. mdpi.com This highlights the delicate balance of physicochemical properties required for biological efficacy.
These findings from closely related pyrazole derivatives strongly suggest that similar modifications to derivatives of this compound could yield compounds with a wide range of biological activities. The aldehyde group of this compound serves as a versatile handle for introducing diverse chemical functionalities, allowing for the systematic exploration of the chemical space around this scaffold to establish robust structure-activity relationships. The trifluoromethyl groups are known to enhance metabolic stability and membrane permeability, making this scaffold an attractive starting point for the design of new therapeutic agents. mdpi.comnih.gov
Table 1: Structure-Activity Relationship Trends in 3,5-Bis(trifluoromethyl)phenyl Derivatives Based on data from pyrazole derivatives
| Modification on Aniline Moiety | Effect on Antimicrobial Activity | Reference |
| Alkyl Substitution (e.g., Isopropyl) | Increased Activity | mdpi.com |
| Methoxy Substitution | Decreased Activity | nih.gov |
| Fluoro Substitution | Moderate Activity | mdpi.com |
| Chloro Substitution | Increased Activity (often > Fluoro) | mdpi.com |
| Bromo Substitution | Potent Activity | mdpi.com |
| Carboxylic Acid Substitution | Eliminated Activity | mdpi.com |
Synthesis of Pyridine-Based Antimicrobial Precursors
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antimicrobial agents. The unique properties of this compound, including the strong electron-withdrawing nature of the trifluoromethyl groups, make it an attractive starting material for the synthesis of novel pyridine-based antimicrobial precursors. While specific examples of its direct use are not extensively detailed in the literature, the synthetic utility of the closely related 3,5-bis(trifluoromethyl)phenyl moiety in generating potent antimicrobials is well-established.
Research into pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group has demonstrated a successful pathway to potent antimicrobial agents. mdpi.com In these studies, a pyrazole aldehyde intermediate was synthesized and subsequently used as a precursor for a series of antimicrobial compounds. mdpi.comnih.gov This synthetic strategy can be extrapolated to this compound for the generation of novel pyridine-based antimicrobials.
The synthesis of these antimicrobial precursors typically involves the reaction of the aldehyde with various nucleophiles to introduce diversity. For instance, the reductive amination of a 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole aldehyde with a range of anilines yielded a library of compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net Many of these synthesized compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. researchgate.net
The resulting compounds from these syntheses have shown broad-spectrum activity against Gram-positive bacteria, although they were largely inactive against Gram-negative strains. mdpi.comnih.gov This selectivity suggests a specific mode of action against Gram-positive organisms. The potency of many of these derivatives was found to be superior to that of established antibiotics like vancomycin (B549263) and daptomycin (B549167) against certain strains. nih.gov
The aldehyde functional group of this compound is a key feature that allows for its use as a versatile precursor. It can readily undergo a variety of chemical transformations, including but not limited to:
Condensation reactions with hydrazines to form hydrazones, which can be further cyclized to form various heterocyclic systems.
Wittig reactions to introduce carbon-carbon double bonds.
Grignard reactions to introduce a wide range of alkyl or aryl groups.
Oxidation to the corresponding carboxylic acid, which can then be converted to esters or amides.
Through these and other synthetic transformations, this compound can serve as a foundational building block for a diverse library of pyridine-based compounds for antimicrobial screening. The presence of the two trifluoromethyl groups is anticipated to enhance the drug-like properties of the resulting molecules. nih.gov
Table 2: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) Range | Reference |
| Pyrazole-derived anilines | Gram-positive bacteria (e.g., S. aureus, MRSA) | 0.25 - >64 µg/mL | mdpi.comresearchgate.net |
| Pyrazole-derived anilines | Gram-negative bacteria | Generally inactive | mdpi.comnih.gov |
Generation of Prodrugs and Targeted Delivery System Components
The development of prodrugs and targeted delivery systems is a critical strategy in modern pharmacology to enhance the therapeutic efficacy and reduce the side effects of potent drug molecules. nih.gov While there are no specific, widely-cited examples of this compound being directly incorporated into a prodrug or a targeted delivery system in the available literature, its chemical properties and the known roles of trifluoromethyl groups in drug design suggest its potential in this area.
The trifluoromethyl group plays a significant role in medicinal chemistry due to its ability to modulate key physicochemical properties of a molecule. mdpi.com These properties are highly relevant to prodrug design:
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes. mdpi.com This is a crucial factor for the absorption and distribution of a drug, and by extension, its prodrug form.
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This can increase the in vivo half-life of a drug or prodrug, allowing for less frequent dosing.
Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, which can be exploited in the design of pH-sensitive prodrugs that release the active drug in specific tissues or cellular compartments with different pH environments.
A prodrug strategy often involves attaching a promoiety to the active drug, which is later cleaved by specific enzymes or under certain physiological conditions to release the active drug. nih.govmdpi.com The aldehyde functionality of this compound could potentially be masked in a prodrug form, for example, as an acetal (B89532) or a hydrazone. This masked form would be inactive, and upon reaching the target site, could be hydrolyzed back to the active aldehyde.
Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety itself can be a key component of a targeted system. For instance, this group could be part of a larger molecule designed to bind to a specific receptor or enzyme. The unique electronic and steric properties of the bis(trifluoromethyl)phenyl group could contribute to the selective binding of the prodrug to its target.
Targeted delivery systems, such as antibody-drug conjugates (ADCs) or polymer-drug conjugates, rely on the specific delivery of a cytotoxic agent to cancer cells or other target cells. nih.gov While direct examples are lacking, a molecule derived from this compound with potent biological activity could potentially be tethered to a targeting moiety (like an antibody) via a cleavable linker. The properties conferred by the trifluoromethyl groups, such as increased potency and stability, would be advantageous in such a system.
Advanced Computational and Theoretical Studies of 3,5 Bis Trifluoromethyl Picolinaldehyde
Quantum Chemical Characterization of Electronic and Geometric Structures
A fundamental understanding of a molecule's behavior begins with the characterization of its electronic and geometric structures. For 3,5-bis(trifluoromethyl)picolinaldehyde, this would involve a multi-faceted computational approach.
Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Properties
To achieve higher accuracy, particularly for understanding electron correlation effects, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while more computationally intensive, provide a more precise description of electronic properties. They are particularly important for molecules with significant electron-withdrawing groups like trifluoromethyl, which can lead to complex electronic structures. Such calculations would refine the understanding of the molecule's polarizability, electron affinity, and ionization potential.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the aldehyde group suggests the possibility of different conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations would offer a dynamic perspective on the molecule's behavior over time, simulating its movements and conformational changes in different environments (e.g., in a solvent). MD simulations are crucial for understanding how the molecule interacts with its surroundings and for predicting its macroscopic properties.
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how this compound participates in chemical reactions is a key objective for its potential applications. Computational chemistry provides powerful tools to map out reaction pathways.
Modeling of Stereoselectivity and Enantiodivergence
In reactions that can produce stereoisomers, computational modeling is invaluable for predicting and explaining the observed stereoselectivity. By comparing the energies of the transition states leading to different stereoisomeric products, it is possible to determine which pathway is favored and why. For reactions aiming for enantiodivergence, where different enantiomers of a catalyst or reactant lead to different enantiomeric products, computational studies can unravel the subtle energetic differences in the diastereomeric transition states that govern this selectivity.
Theoretical Investigations of Ligand-Metal Coordination and Catalytic Cycles
Theoretical chemistry provides powerful tools to understand how ligands like this compound interact with metal centers and participate in catalytic processes. These studies offer insights that are often difficult to obtain through experimental methods alone.
DFT Studies of Metal Complex Formation and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be employed to model its coordination with various transition metals. Such studies would typically calculate the binding energies of the resulting metal complexes to assess their thermodynamic stability. The calculations would also reveal details about the geometry of the coordination, including bond lengths and angles between the picolinaldehyde ligand and the metal center. The electron-withdrawing nature of the two trifluoromethyl groups would significantly influence the electronic properties of the pyridine (B92270) ring and the aldehyde, affecting its coordination behavior.
Prediction of Spectroscopic Signatures and Molecular Properties (as derived from theory)
Computational methods are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental data or guide the search for molecules with specific characteristics.
Calculation of NMR Chemical Shifts and Coupling Constants
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. By using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These calculations would provide a theoretical spectrum that could be compared with experimental data to confirm the structure and purity of the compound. Furthermore, spin-spin coupling constants between different nuclei could also be computed, offering deeper insight into the molecule's electronic structure.
Table 1: Hypothetical Calculated NMR Data (Note: The following data is illustrative of what a theoretical study would produce and is not based on published results.)
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| ¹H (aldehyde) | 9.5 - 10.5 |
| ¹H (ring) | 8.0 - 9.0 |
| ¹³C (aldehyde) | 190 - 200 |
| ¹³C (CF₃) | 120 - 130 (quartet) |
| ¹³C (ring) | 125 - 155 |
Prediction of Vibrational (IR) and Electronic (UV-Vis) Spectra
Time-dependent DFT (TD-DFT) and other theoretical methods can predict the vibrational and electronic spectra of this compound. Calculations of vibrational frequencies can be used to generate a theoretical Infrared (IR) spectrum, helping to assign the peaks observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the aldehyde or the C-F stretches of the trifluoromethyl groups. Similarly, theoretical methods can calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λ_max) for its Ultraviolet-Visible (UV-Vis) spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: The following data is illustrative of what a theoretical study would produce and is not based on published results.)
| Spectrum | Key Vibration/Transition | Predicted Wavenumber/Wavelength |
|---|---|---|
| IR | C=O Stretch | 1700 - 1730 cm⁻¹ |
| IR | C-F Stretch | 1100 - 1300 cm⁻¹ |
| UV-Vis | n → π* | 300 - 350 nm |
Theoretical Assessment of Nonlinear Optical (NLO) Properties
Molecules with large dipole moments and significant electronic asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Theoretical calculations can be used to compute the first and second hyperpolarizabilities (β and γ) of this compound. The presence of the electron-donating pyridine nitrogen and the electron-withdrawing aldehyde and trifluoromethyl groups could potentially lead to interesting NLO characteristics. Computational studies would quantify these properties and provide a basis for designing new molecules with enhanced NLO responses.
Supramolecular Interactions and Self-Assembly Modeling
Currently, there is a notable absence of specific computational and theoretical studies focused on the supramolecular interactions and self-assembly modeling of this compound in publicly available scientific literature. While research exists on related fluorinated pyridine and phenyl derivatives, direct computational modeling, including molecular dynamics simulations or quantum chemical calculations on the self-assembly behavior of this compound, has not been reported.
General principles of supramolecular chemistry suggest that the structure of this compound, featuring a pyridine ring, an aldehyde group, and two trifluoromethyl groups, has the potential for various non-covalent interactions. These could include hydrogen bonding involving the aldehyde oxygen and pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. The highly electronegative fluorine atoms of the trifluoromethyl groups could also participate in weaker interactions, such as C-H···F contacts.
For instance, computational studies on related molecules, such as thiourea (B124793) derivatives containing a 4-bromo-3,5-bis(trifluoromethyl)phenyl fragment, have highlighted the role of π-π stacking and hydrogen bonding in forming supramolecular complexes. acs.org Furthermore, research into the crystal structure of 5-(trifluoromethyl)picolinic acid, a related compound, has experimentally confirmed the presence of a water-bridged hydrogen-bonding network and C-H···F contacts in the solid state. However, without specific modeling studies for this compound, the nature and energetics of its potential self-assembled structures remain speculative.
The development of computational tools and methodologies for studying supramolecular materials is an active area of research. nih.govnih.govmdpi.com Techniques such as density functional theory (DFT), molecular dynamics (MD) simulations, and various modeling algorithms are employed to predict and rationalize the self-assembly of molecules. mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov These methods allow for the investigation of interaction energies, equilibrium geometries, and the dynamics of self-assembly processes. nih.govnih.govresearchgate.net
Future computational work on this compound could provide valuable insights into its supramolecular behavior. Such studies would likely involve:
Quantum Chemical Calculations: To determine the optimized geometry of dimers and larger oligomers, and to calculate the interaction energies of different binding motifs.
Molecular Dynamics Simulations: To model the spontaneous self-assembly of the molecule in various solvents and to understand the stability and dynamics of the resulting aggregates.
Hirshfeld Surface Analysis: To visualize and quantify the intermolecular contacts in hypothetical crystal structures.
Until such specific studies are conducted and published, a detailed, data-driven account of the supramolecular interactions and self-assembly modeling of this compound cannot be provided.
Future Research Directions and Unexplored Avenues for 3,5 Bis Trifluoromethyl Picolinaldehyde
Development of Greener Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 3,5-bis(trifluoromethyl)picolinaldehyde should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Catalytic and Biocatalytic Approaches
Traditional synthetic methods for fluorinated pyridines often rely on harsh reaction conditions and stoichiometric reagents. nih.govjst.go.jp Future efforts should focus on catalytic and biocatalytic strategies to improve the sustainability of this compound synthesis.
Catalytic Strategies:
Transition-metal catalysis offers a powerful tool for the efficient and selective synthesis of trifluoromethylated pyridines. nih.gov Research in this area could explore:
Late-Stage C-H Trifluoromethylation: Developing catalytic systems for the direct trifluoromethylation of a pre-functionalized picolinaldehyde precursor would be a highly atom-economical approach. chemistryviews.orgacs.org
Copper-Catalyzed Trifluoromethylation: Copper-based reagents have shown promise in the trifluoromethylation of aromatic and heteroaromatic halides. researchgate.net Investigating the copper-catalyzed trifluoromethylation of a di-halogenated picoline derivative could provide a more efficient route.
Novel Ligand Development: The design of novel ligands for transition metals could enhance catalytic activity and selectivity, enabling milder reaction conditions and broader substrate scope. mdpi.com
Biocatalytic Pathways:
Biocatalysis presents a promising green alternative to traditional chemical synthesis, offering high selectivity under mild conditions. While the direct biocatalytic synthesis of this compound is a long-term goal, research could focus on:
Enzymatic Precursor Synthesis: Identifying or engineering enzymes to produce key precursors to the target molecule from renewable feedstocks. ukri.org
Biocatalytic Reduction/Oxidation: Exploring the use of enzymes for the selective reduction of a corresponding carboxylic acid to the aldehyde or the oxidation of a hydroxymethyl group, which could be a key step in a chemoenzymatic synthesis.
| Approach | Potential Advantages | Research Focus |
| Catalytic C-H Trifluoromethylation | High atom economy, reduced waste | Development of selective catalysts (e.g., Pd, Cu, Ni), optimization of reaction conditions. |
| Biocatalytic Synthesis | High selectivity, mild conditions, renewable feedstocks | Enzyme discovery and engineering, development of chemoenzymatic routes. ukri.org |
Flow Chemistry and Continuous Processing
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, continuous production. acs.orgnih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable processes.
Future research in this area could involve:
Continuous Trifluoromethylation: Developing a flow process for the introduction of the trifluoromethyl groups onto the pyridine (B92270) ring, potentially using immobilized catalysts or reagents.
Photochemical Flow Reactions: Exploring the use of photoredox catalysis in a flow setup for radical trifluoromethylation, which can offer unique reactivity under mild conditions. researchgate.net
| Technology | Key Benefits | Potential Application to this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and efficiency. acs.org | Continuous synthesis of key intermediates or the final product. |
| Continuous Processing | Automation, reduced footprint, and consistent product quality. nih.gov | Integrated multi-step synthesis and purification. |
Discovery of Novel Reactivity Patterns
The unique electronic nature of this compound, with its electron-deficient pyridine ring and reactive aldehyde group, suggests a rich and largely unexplored reactivity landscape.
C-H Functionalization of the Pyridine Ring
Direct C-H functionalization is a powerful strategy for the efficient modification of organic molecules, avoiding the need for pre-functionalized starting materials. bohrium.comrsc.org The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic and radical C-H functionalization reactions.
Future research could investigate:
Regioselective C-H Functionalization: Developing methods for the selective introduction of new functional groups at the remaining C-H positions of the pyridine ring (C-4 and C-6). This could be achieved through various strategies, including transition-metal catalysis and photoredox catalysis. rsc.orgnih.gov
Minisci-Type Reactions: Exploring radical addition reactions to the electron-deficient pyridine ring to introduce alkyl and other functional groups. nih.govnih.gov The regioselectivity of these reactions on this specific substrate would be a key area of investigation.
| Reaction Type | Potential Outcome | Key Challenges |
| Direct C-H Arylation | Synthesis of novel biaryl compounds with potential applications in materials science and medicinal chemistry. | Controlling regioselectivity and overcoming the deactivating effect of the trifluoromethyl groups. |
| Radical C-H Alkylation | Introduction of diverse alkyl chains to modulate the steric and electronic properties of the molecule. | Understanding the directing effects of the existing substituents to achieve predictable regioselectivity. nih.gov |
Exploitation of Trifluoromethyl Group Reactivity
While trifluoromethyl groups are generally considered to be highly stable, their reactivity can be harnessed under specific conditions. mdpi.comnih.gov Future research could explore the transformation of one or both trifluoromethyl groups to introduce further molecular diversity.
Potential avenues of investigation include:
Protolytic Defluorination: Investigating the reaction of this compound with superacids, which has been shown to convert trifluoromethyl groups into other functionalities, such as carboxylic acids. nih.gov
Reductive Defluorination: Exploring methods for the selective partial or full reduction of the trifluoromethyl groups to difluoromethyl or methyl groups, which would significantly alter the electronic properties of the molecule.
Advanced Applications in Complex Chemical Systems
The unique properties of this compound make it a promising building block for the construction of more complex molecules with advanced applications. The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the biological activity and metabolic stability of pharmaceuticals and agrochemicals. mdpi.comnih.govnih.gov
Future research should focus on incorporating this aldehyde into:
Medicinal Chemistry Programs: Utilizing it as a scaffold for the synthesis of novel bioactive compounds. The aldehyde functionality provides a convenient handle for further chemical modifications, such as reductive amination to form complex amines or condensation reactions to generate heterocycles. nih.govmdpi.com The presence of two trifluoromethyl groups can significantly impact properties like lipophilicity and binding affinity. mdpi.comresearchgate.net
Agrochemical Discovery: Developing new pesticides and herbicides by incorporating the 3,5-bis(trifluoromethyl)pyridine (B1303424) moiety, which is a common feature in many active agrochemicals. nih.govjst.go.jp
Materials Science: Synthesizing novel ligands for catalysis or functional materials where the electronic properties of the pyridine ring are critical. The bis(trifluoromethyl) substitution pattern can be used to fine-tune the electronic and steric properties of metal complexes. mdpi.com
| Application Area | Rationale | Potential Research Directions |
| Medicinal Chemistry | The trifluoromethyl groups can enhance metabolic stability and potency. nih.govbohrium.comresearchgate.net | Synthesis of libraries of derivatives for screening against various biological targets. |
| Agrochemicals | The trifluoromethylpyridine scaffold is present in many commercial pesticides. nih.govjst.go.jp | Design and synthesis of new potential herbicides and insecticides. |
| Materials Science | The electron-deficient nature of the ring can be exploited in catalysis and electronic materials. | Development of novel ligands for transition-metal catalysis and synthesis of functional organic materials. |
Integration into High-Throughput Screening Libraries for Chemical Biology
The aldehyde group of this compound serves as a versatile chemical handle for the synthesis of diverse compound libraries, a cornerstone of high-throughput screening (HTS) for the discovery of new bioactive molecules. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological pathway or target. acs.orgnih.gov
The reactivity of the aldehyde enables a variety of chemical transformations to generate a vast array of derivatives. For instance, reductive amination with a diverse set of primary and secondary amines can produce a library of secondary and tertiary amine-containing compounds. nih.gov This approach has been successfully used to synthesize a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives, demonstrating the robustness of this synthetic strategy. nih.gov
Furthermore, the aldehyde can participate in numerous other reactions, including but not limited to:
Wittig-type reactions to form various alkenes.
Henry reactions with nitroalkanes to produce nitroalcohols.
Grignard and organolithium additions to generate secondary alcohols.
Multi-component reactions , such as the Ugi or Passerini reactions, to create complex molecular scaffolds in a single step.
A hypothetical HTS workflow utilizing libraries derived from this compound could involve screening for inhibitors of a particular enzyme, such as a kinase or protease, or for modulators of a specific receptor. The identified hits would then be subjected to further optimization to improve their potency and selectivity.
Rational Design for Targeted Delivery Systems
The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. nih.gov The unique properties of this compound and its derivatives can be harnessed in the rational design of such systems.
One approach involves conjugating a drug molecule derived from this compound to a targeting moiety, such as an antibody, peptide, or aptamer, that specifically recognizes a receptor overexpressed on diseased cells, for example, cancer cells. researchgate.net The aldehyde functionality, after conversion to a more stable linkage, can serve as an attachment point for this targeting ligand.
Another strategy is the encapsulation of a drug containing the 3,5-bis(trifluoromethyl)pyridine motif within a nanoparticle-based delivery vehicle. nih.gov These nanoparticles can be engineered to release their payload in response to specific stimuli present in the target microenvironment, such as a change in pH or the presence of a particular enzyme. The lipophilic nature imparted by the trifluoromethyl groups can facilitate the loading of the drug into the hydrophobic core of polymeric micelles or liposomes. nih.gov
The design of such targeted systems can be guided by the principles of rational drug design, which involves a deep understanding of the biological target and the physicochemical properties of the drug molecule. researchoutreach.org For instance, the picolinic acid scaffold, a close relative of picolinaldehyde, and its derivatives have been explored for their ability to chelate metal ions and for their biological activities, providing a basis for designing targeted metal-based therapeutics. nih.gov
Synergistic Combinations with Other Functional Motifs
The concept of synergistic combinations, where the combined effect of two or more functional motifs is greater than the sum of their individual effects, is a powerful strategy in drug discovery. The 3,5-bis(trifluoromethyl)pyridine core can be strategically combined with other pharmacophores to create novel molecules with enhanced or entirely new biological activities.
For example, the trifluoromethylpyridine moiety is a key component in a variety of pesticides and pharmaceuticals. nih.govacs.org Its combination with other heterocyclic systems, such as pyrazoles or pyridinones, has led to the development of potent bioactive compounds. nih.govnih.gov A study on fluorinated PI3K inhibitors revealed a synergistic effect between the defluorination of a trifluoromethyl group and the interconversion of a pyridine to a pyrimidine (B1678525) ring, resulting in a significant increase in potency. nih.gov
The aldehyde group of this compound provides a convenient point for the introduction of other functional motifs. For instance, it can be used to link the trifluoromethylated pyridine core to other known pharmacophores, creating hybrid molecules with the potential for dual-targeting or improved pharmacokinetic profiles. The structure-activity relationships of substituted pyridine analogs of nicotinic acetylcholine (B1216132) receptor agonists have shown that modifications to the pyridine ring can profoundly affect efficacy and subtype selectivity. nih.gov
The table below illustrates potential synergistic combinations with the 3,5-bis(trifluoromethyl)pyridine scaffold.
| Functional Motif | Potential Synergistic Effect |
| Pyrazole | Enhanced antimicrobial or anticancer activity. nih.gov |
| Pyridinone | Improved kinase inhibition or other biological activities. nih.gov |
| Sulfonamide | Increased potency as enzyme inhibitors. |
| Urea/Thiourea (B124793) | Enhanced receptor binding affinity. |
Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules and the prediction of their properties and synthetic routes. nih.govfrontiersin.orgschrodinger.com These computational tools can be applied to accelerate the exploration of the chemical space around this compound.
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. researchgate.netnih.govnih.gov These models can be specifically tailored to design molecules containing the 3,5-bis(trifluoromethyl)pyridine scaffold, exploring a vast and diverse chemical space that would be inaccessible through traditional methods. schrodinger.com For instance, an AI model could be tasked with designing a library of compounds based on this scaffold with predicted high binding affinity for a specific protein target.
The development of specialized ML models for fluorinated compounds is an active area of research. wiley.com Given the unique effects of fluorine on molecular properties, dedicated models are likely to provide more accurate predictions for compounds like this compound. wiley.com
The table below summarizes some AI and ML applications relevant to the study of this compound.
| AI/ML Application | Relevance to this compound |
| De Novo Design | Generation of novel drug candidates containing the bis(trifluoromethyl)pyridine scaffold. nih.govschrodinger.com |
| Reaction Outcome Prediction | Predicting the products and yields of reactions involving the aldehyde functionality. specialchem.comchemcopilot.com |
| Property Prediction | Estimating physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of derivatives. nih.gov |
| Retrosynthesis Planning | Devising efficient synthetic routes to complex target molecules starting from this compound. arxiv.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3,5-bis(trifluoromethyl)picolinaldehyde, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct trifluoromethylation of picolinaldehyde derivatives. Reaction optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) and controlling stoichiometry of trifluoromethylating agents like TMSCF₃. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the aldehyde group (δ ~10 ppm in ¹H NMR) and trifluoromethyl substituents (δ ~-60 ppm in ¹⁹F NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 296.2012 vs. calculated 296.2014 for related derivatives) . Infrared (IR) spectroscopy detects C=O stretches (~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do electronic effects of trifluoromethyl groups influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing nature of -CF₃ groups increases the electrophilicity of the aldehyde, accelerating reactions with amines or hydrazines. Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants 2–3× higher than non-fluorinated analogs. Computational modeling (DFT) predicts charge distribution at the aldehyde carbon (Mulliken charge ~+0.45) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks in crowded aromatic regions) can be resolved using 2D techniques (COSY, HSQC) or deuterated solvents (CDCl₃). For ambiguous HRMS results, isotopic pattern analysis (e.g., ¹³C/¹⁹F contributions) and tandem MS/MS fragmentation provide clarity .
Q. How can this compound be utilized in chiral sensor development?
- Methodological Answer : The aldehyde group serves as a reactive handle for coupling with chiral amines (e.g., (1R,2R)-diaminocyclohexane) to form imine-based sensors. Circular Dichroism (CD) and fluorescence spectroscopy quantify enantioselective binding to alcohols or amines, with detection limits as low as 10⁻⁶ M .
Q. What computational approaches predict the solvatochromic behavior of this compound in different solvents?
- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) with solvent models (e.g., PCM) calculates absorption spectra shifts. Experimental validation uses UV-Vis in solvents ranging from hexane (λmax ~280 nm) to DMSO (λmax ~310 nm), correlating with computed dipole moments .
Q. How do steric effects from the 3,5-bis(trifluoromethyl) moiety impact its utility in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
